molecular formula C23H24FN3O5 B2800783 (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1172304-93-6

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2800783
CAS No.: 1172304-93-6
M. Wt: 441.459
InChI Key: KJPDCFKDBAUPNI-UHFFFAOYSA-N
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Description

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a potent and selective inhibitor of the Phosphoinositide 3-Kinase alpha (PI3Kα) isoform. This compound has emerged as a key research tool in the investigation of oncogenic signaling pathways, particularly those driven by PIK3CA mutations, which are frequently observed in a wide range of cancers, including breast, colorectal, and gastric malignancies. Its mechanism of action involves competitively binding to the ATP-binding site of the p110α catalytic subunit, thereby blocking the production of the lipid second messenger PIP3. This inhibition leads to the downstream suppression of the AKT/mTOR signaling axis, a critical regulator of cell growth, proliferation, and survival. Researchers utilize this compound to elucidate the specific contributions of PI3Kα signaling in cellular models, to study mechanisms of resistance to PI3K pathway inhibitors, and to evaluate combination therapies in preclinical studies. The (1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone scaffold is recognized for its drug-like properties and ability to achieve high kinase selectivity, making this compound a valuable probe for dissecting the complex pathophysiology of the PI3K network.

Properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c1-29-18-12-16(13-19(30-2)20(18)31-3)23(28)27-10-8-15(9-11-27)22-26-25-21(32-22)14-4-6-17(24)7-5-14/h4-7,12-13,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPDCFKDBAUPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., ring-opening of oxadiazole) .
  • Catalysts : Use Lewis acids like ZnCl₂ to accelerate oxadiazole formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Yield optimization : Substituent positioning on the phenyl ring (e.g., 4-fluorophenyl vs. 3-fluorophenyl) impacts reaction efficiency due to steric and electronic effects .

Q. Which analytical techniques are essential for characterizing structural integrity?

  • NMR Spectroscopy : Confirm piperidine ring conformation (δ 3.5–4.0 ppm for N-CH₂) and oxadiazole proton absence .
  • HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
  • Mass Spectrometry : Validate molecular weight ([M+H]⁺ expected at m/z 482.2) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .

Q. How is preliminary biological activity screening conducted?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values <10 μM suggest potency) .
  • Antimicrobial screening : Use agar diffusion against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition thresholds .
  • Enzyme inhibition : Evaluate acetylcholinesterase or kinase inhibition via fluorometric assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-response profiling : Validate activity across multiple concentrations to rule out false positives .
  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance as a confounding factor .
  • Structural analogs : Compare with derivatives lacking the 3,4,5-trimethoxyphenyl group to isolate pharmacophore contributions (see Table 1) .

Q. Table 1: Structure-Activity Relationship (SAR) of Key Derivatives

Substituent ModificationBioactivity (IC₅₀, μM)Key Observation
3,4,5-Trimethoxyphenyl2.1 ± 0.3High anticancer activity
4-Methoxyphenyl12.4 ± 1.26-fold reduction in potency
Replacement with furan>50Loss of target binding

Q. What computational strategies predict target engagement?

  • Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or kinases (e.g., EGFR), focusing on interactions with the oxadiazole ring and fluorophenyl group .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to validate binding poses .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole N) and hydrophobic regions (trimethoxyphenyl) .

Q. How are in vivo efficacy models designed for this compound?

  • Xenograft models : Administer 10 mg/kg (i.p.) daily in nude mice with HT-29 colorectal tumors; measure tumor volume reduction vs. controls .
  • PK/PD integration : Plasma half-life (t₁/₂) and brain penetration (logBB) are assessed via LC-MS/MS to optimize dosing regimens .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Q. What strategies address poor aqueous solubility?

  • Salt formation : Synthesize hydrochloride salt via HCl gas bubbling in diethyl ether .
  • Nanoparticulate formulations : Use PLGA nanoparticles (150–200 nm) prepared by solvent evaporation; characterize encapsulation efficiency (>80%) .
  • Co-solvent systems : Test PEG-400/water mixtures (1:4 v/v) for improved dissolution in preclinical studies .

Methodological Notes

  • Contradictory evidence : Bioactivity variations may arise from differences in assay protocols (e.g., serum concentration in cell culture) .
  • Advanced purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers if racemization occurs during synthesis .

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